1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine
Overview
Description
1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine, also known as CNTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine is not fully understood, but it has been proposed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine has also been reported to interact with DNA and RNA, suggesting that it may affect gene expression.
Biochemical and Physiological Effects:
1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. 1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine has also been shown to modulate the levels of various neurotransmitters, including dopamine and serotonin, suggesting its potential role in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine. One area of focus is the development of novel therapeutic applications, particularly in the treatment of cancer and neurological disorders. In addition, further studies are needed to elucidate the mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine and to determine its safety and efficacy in humans. Overall, the study of 1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Scientific Research Applications
1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been reported to exhibit anti-cancer activity through the inhibition of cancer cell proliferation and induction of apoptosis. In addition, 1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c19-13-4-6-14(7-5-13)27-12-17(24)21-8-10-22(11-9-21)18-15(20)2-1-3-16(18)23(25)26/h1-7H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSHUGXUGWKYQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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